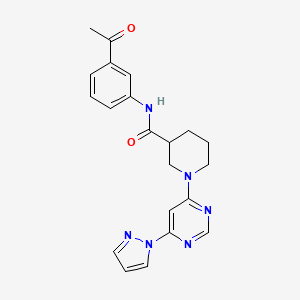

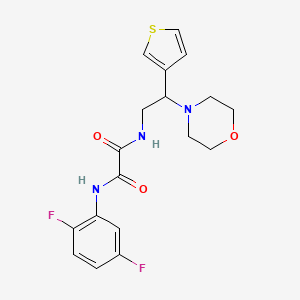

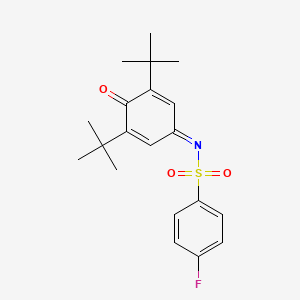

![molecular formula C23H20N4O2 B2497582 N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-56-7](/img/structure/B2497582.png)

N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, related compounds such as pyrazolo[3,4-b]quinolines and pyrimido[1,2-a]quinolines have been synthesized through reactions involving aminopyrazoles, benzylidene acetone, and chalcones, showcasing the regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines (Orlov & Sidorenko, 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their heterocyclic framework, which includes nitrogen atoms and the potential for various substituents that influence their chemical behavior. For instance, the structure and crystal packing of related compounds have been extensively studied, revealing information about their conformation, hydrogen bonding, and molecular interactions, which are crucial for understanding their physical and chemical properties (Wang, Shi, Tu, & Yao, 2004).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including cyclocondensation, Michael addition, and amination, leading to the synthesis of complex structures. These reactions are influenced by the substituents on the quinoline nucleus, which can alter the compound's reactivity and the type of reactions it can participate in (Orlov & Sidorenko, 2012).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structure. For example, the presence of specific substituents can affect the compound's ability to form crystals and its melting point. Studies on similar compounds have shown how molecular interactions in the solid state can influence these physical properties (Wang, Shi, Tu, & Yao, 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity, stability, and functional group transformations, are significantly influenced by the quinoline core and the nature of the substituents. These compounds have been explored for various chemical reactions, showcasing their versatility and potential for generating diverse chemical structures (Orlov & Sidorenko, 2012).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds derived from the synthesis involving N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide have shown significant antimicrobial activity. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated substantial antibacterial and antifungal activities, with some compounds displaying comparable or better efficacy than standard drugs, highlighting their potential in addressing microbial resistance (Zhuravel et al., 2005).

Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown that these compounds possess potent cytotoxic properties. They have been tested against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some derivatives showing IC(50) values less than 10 nM. This suggests a promising avenue for the development of new chemotherapeutic agents (Deady et al., 2003).

Novel Heterocyclic Compounds Synthesis

The synthesis and characterization of new heterocyclic compounds based on the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline structure have been a significant area of research. These studies have led to the discovery of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of pyrimido[1, 2-a]quinoline moiety and its derivatives has been explored for their antimicrobial activities, illustrating the versatility of this chemical framework in generating biologically active compounds (Jadhav & Halikar, 2013).

Mécanisme D'action

The mechanism of action of quinoline and pyrimidine derivatives can vary greatly depending on the specific compound and its biological target . Some compounds may work by inhibiting certain enzymes, while others may interact with DNA or RNA due to their structural similarity to nucleotide base pairs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c24-13-14-5-7-17(8-6-14)26-23(28)19-12-16-11-15-3-1-9-27-10-2-4-18(20(15)27)21(16)29-22(19)25/h5-8,11-12,25H,1-4,9-10H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLPFKHMTBITFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C#N)CCCN3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

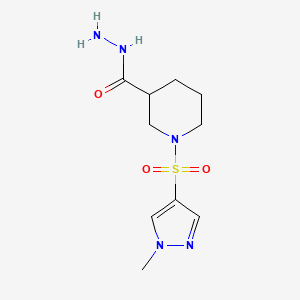

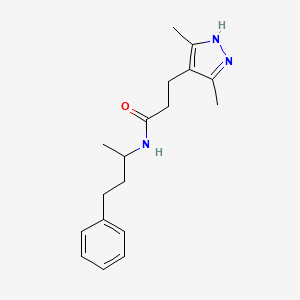

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)

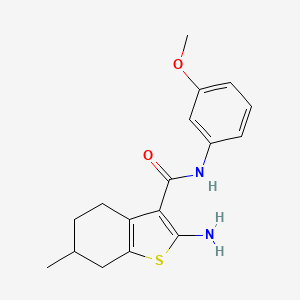

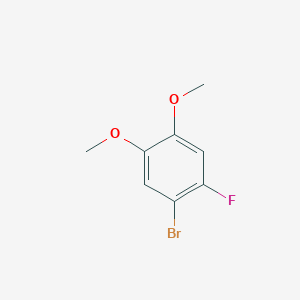

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

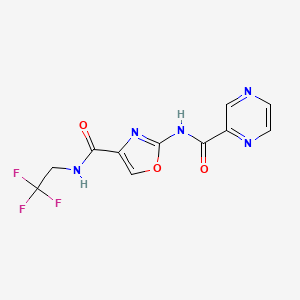

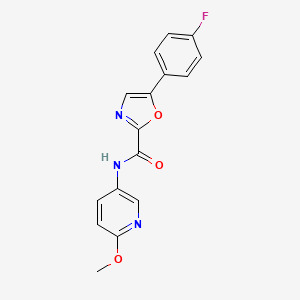

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)